molecular formula C13H12ClNO B3171237 4-(3-chlorophenoxy)-2-methylaniline CAS No. 946664-50-2

4-(3-chlorophenoxy)-2-methylaniline

Cat. No.: B3171237
CAS No.: 946664-50-2
M. Wt: 233.69 g/mol
InChI Key: BYZNLAUFYLGCOH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-2-methylaniline is a halogenated aromatic amine characterized by a methyl group at the 2-position and a 3-chlorophenoxy substituent at the 4-position of the aniline ring. This compound is structurally tailored for applications in pharmaceuticals and agrochemicals, where its substituents may influence binding affinity, metabolic stability, and reactivity in synthetic pathways.

Properties

IUPAC Name

4-(3-chlorophenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZNLAUFYLGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenoxy)-2-methylaniline typically involves the reaction of 3-chlorophenol with 2-methylaniline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

  • Nucleophilic Substitution Reaction: : 3-chlorophenol reacts with 2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C).

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenoxy)-2-methylaniline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-(3-chlorophenoxy)-2-methylaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural features with 4-(3-chlorophenoxy)-2-methylaniline, such as halogenation, methyl substitution, or aromatic ether linkages. Key differences in substitution patterns and functional groups lead to variations in physical properties, reactivity, and applications.

4-Chloro-2-methylaniline (CAS 95-69-2)

  • Structure : Chlorine at the 4-position and methyl at the 2-position of the aniline ring.
  • Properties: Molecular weight 141.59 g/mol (C₇H₈ClN).
  • Applications: Intermediate in pharmaceuticals (e.g., Metolazone, a diuretic). Simpler structure may limit its use in complex syntheses compared to phenoxy-containing analogs .

4-Chloro-2-fluoro-3-methylaniline (CAS 1000590-85-1)

  • Structure : Chlorine at 4-position, fluorine at 2-position, and methyl at 3-position.
  • Properties : Dual halogenation enhances electronegativity and stability. Fluorine increases lipophilicity and may improve blood-brain barrier penetration.
  • Applications: Potential use in agrochemicals or CNS-targeting drugs due to enhanced bioactivity .

3-Chloro-4-(4-chlorophenoxy)aniline

  • Structure: Two chlorine atoms (on phenoxy and aniline rings) and a phenoxy linkage.
  • Properties : Molecular weight 393.23 g/mol (C₁₇H₁₀Cl₂N₂O₃S). Crystal packing stabilized by intermolecular hydrogen bonds, suggesting solid-state stability.
  • Applications : Likely used in materials science or as a precursor for bioactive molecules due to its crystalline nature .

4-(3-Chlorophenyl)aniline (CAS 5748-36-7)

  • Structure : Biphenyl system with a chlorine at the 3-position of the distal ring.
  • Properties : Increased conjugation from the biphenyl structure enhances UV absorption and electronic delocalization.
  • Applications : Intermediate in organic synthesis, particularly for fluorescent dyes or polymers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₃H₁₁ClNO 247.69 (calculated) 2-CH₃, 4-O-C₆H₄(3-Cl) Pharmaceuticals, agrochemicals
4-Chloro-2-methylaniline C₇H₈ClN 141.59 2-CH₃, 4-Cl Pharmaceutical intermediates
4-Chloro-2-fluoro-3-methylaniline C₇H₇ClFN 173.59 3-CH₃, 2-F, 4-Cl Agrochemicals, CNS drugs
3-Chloro-4-(4-chlorophenoxy)aniline C₁₇H₁₀Cl₂N₂O₃S 393.23 4-O-C₆H₃(4-Cl), 3-Cl, thiophene Crystallography, materials science
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN 203.67 Biphenyl with 3-Cl Dyes, polymers

Key Findings from Research

  • Substitution Effects: Halogens (Cl, F) enhance thermal stability and bioactivity but may reduce aqueous solubility. Phenoxy groups increase steric bulk, affecting reaction kinetics in nucleophilic substitutions .
  • Synthetic Methods: Compounds with phenoxy groups often require reflux conditions or coupling reactions (e.g., uses ethanol reflux for imine formation). Simpler analogs like 4-chloro-2-methylaniline are synthesized via direct halogenation .
  • Biological Activity : Fluorinated analogs (e.g., 4-chloro-2-fluoro-3-methylaniline) show promise in targeting enzymes or receptors due to fluorine’s electronegativity .

Biological Activity

4-(3-Chlorophenoxy)-2-methylaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃ClNO
  • Molecular Weight : Approximately 270.15 g/mol
  • Appearance : White crystalline solid, soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

  • Binding to Protein Targets : It can act as a ligand for specific proteins, facilitating the study of protein-protein interactions and cellular processes.
  • Modulation of Enzyme Activity : The compound may influence enzymatic pathways, which is crucial for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its structural characteristics allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Further research is necessary to fully elucidate these effects.

Toxicological Studies

Toxicological assessments have highlighted some concerns regarding the safety profile of this compound. Notably, studies have shown:

  • Carcinogenic Potential : There are indications that similar compounds within the aromatic amine class can lead to increased cancer risk, particularly bladder cancer in occupational settings .
  • Developmental and Reproductive Toxicity : Research involving animal models has indicated potential reproductive toxicity associated with exposure to related compounds, necessitating caution in handling and usage .

Study on Protein Interactions

A study focused on the interactions of this compound with specific proteins demonstrated its utility as a chemical probe. This research provided insights into how the compound can disrupt protein-protein interactions, offering a pathway for further exploration in drug development.

Toxicity Assessment in Animal Models

In a series of experiments involving rats and mice, researchers observed significant changes in body weight and organ enlargement at varying doses of related compounds. These findings suggest a dose-response relationship that warrants further investigation into the long-term effects of exposure .

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelRemarks
AntimicrobialModerateEffective against certain bacterial strains
AnticancerPreliminaryRequires further study for validation
Reproductive ToxicityHighObserved effects in animal studies
Carcinogenic PotentialHighSimilar compounds linked to bladder cancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-chlorophenoxy)-2-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution, typically involving 3-chlorophenol and 2-methylaniline. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates the reaction at elevated temperatures (80–120°C). Optimization includes controlling stoichiometry, solvent purity, and reaction time to minimize by-products like diaryl ethers. Post-synthesis purification via column chromatography or recrystallization enhances yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., coupling constants for para/ortho chlorophenoxy groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₁ClNO, MW 235.69 g/mol) and fragmentation patterns.
  • FT-IR : Identifies NH₂ stretching (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives of this compound exhibit antiparasitic activity, notably against Trypanosoma brucei (IC₅₀ < 1 µM). The chloro and methyl groups enhance binding to parasitic enzymes like trypanothione reductase, disrupting redox homeostasis. Initial assays use cell viability tests (resazurin-based) and enzyme inhibition studies .

Advanced Research Questions

Q. How do substituents on the phenoxy ring influence nucleophilic substitution reactivity?

  • Methodological Answer : The electron-withdrawing chloro group at the 3-position activates the phenoxy ring for substitution. Comparative studies with fluoro/methoxy analogs show chloro’s stronger meta-directing effect, favoring regioselectivity in reactions like nitration or sulfonation. Kinetic studies (Hammett plots) quantify substituent effects on reaction rates .

Q. Which computational methods are suitable for modeling the compound’s electronic structure and reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • Colle-Salvetti Correlation Functional : Models electron correlation effects in reaction intermediates (e.g., Meisenheimer complexes in substitution reactions) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Standardize assay protocols (e.g., fixed incubation times, consistent cell lines) to reduce variability. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Structure-activity relationship (SAR) studies isolate critical substituents (e.g., chloro vs. methyl) contributing to activity .

Q. What role does the compound’s structure play in binding to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) reveals the chloro group’s hydrophobic interaction with enzyme pockets (e.g., cytochrome P450). The methyl group on the aniline ring reduces steric hindrance, improving fit into active sites. Mutagenesis studies confirm key residues (e.g., Tyr-308 in CYP3A4) critical for binding .

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Batch-to-batch variability in diaryl ether formation is mitigated using flow chemistry (residence time < 10 min) and heterogeneous catalysts (e.g., Pd/C). Process analytical technology (PAT) monitors intermediates via inline IR spectroscopy to optimize reaction trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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